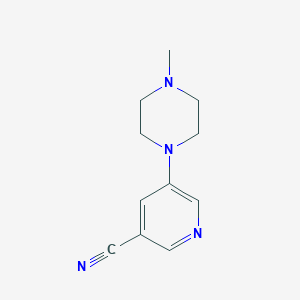

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

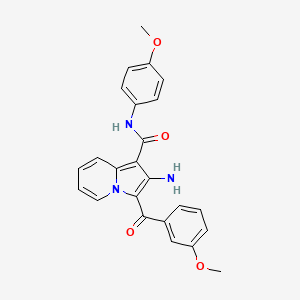

“5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile” is a novel organic compound with a parent nucleus of pyridine . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS and X-ray diffraction . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .

Physical And Chemical Properties Analysis

The IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1. The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

This compound is used in the synthesis of novel compounds. For instance, it has been used in the synthesis of a series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles .

Antiproliferative Activities

The compound has shown significant antiproliferative activities against certain cell lines. In one study, compounds synthesized using 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile exhibited potent antiproliferative activities against the human leukemia cell line HL-60 .

Apoptosis Induction

The compound has been found to induce apoptosis in certain cell lines. For example, the percentages of apoptotic HL-60 cells treated with compounds synthesized using 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile were significantly higher than in the control .

Antimicrobial Activity

Some derivatives of the compound have shown antimicrobial activity. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Anti-inflammatory Effect

Although not directly mentioned, there is a possibility that the compound could have anti-inflammatory effects. This is based on a study that investigated the anti-inflammatory effect of a new piperazine derivative .

Inactivation of NF-κB in Colon Cancer Cells

The compound has been used in the synthesis of novel rhodanine derivatives that have shown potential in inactivating NF-κB in colon cancer cells .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with protein kinases . Protein kinases play a crucial role in cell signaling, growth, and differentiation.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Given the potential interaction with protein kinases, it’s plausible that the compound could influence various signaling pathways within the cell .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable and brain-penetrant , suggesting that this compound may also exhibit good bioavailability.

Result of Action

Similar compounds have been found to inhibit multiple kinase pathways, including lrrk2, and decrease the production of inflammatory cytokines .

Propriétés

IUPAC Name |

5-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWRDZXAJZGJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)

![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)

![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)

![N-(4-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2815050.png)

![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)

![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)

![4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide](/img/structure/B2815060.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2815061.png)